molecular formula C69H64O11 B15126172 2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol

2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol

Cat. No.: B15126172
M. Wt: 1069.2 g/mol
InChI Key: FDBQYPHCLHBUKL-UHFFFAOYSA-N
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Description

2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol is a complex organic compound known for its unique structural properties. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond . The presence of multiple trityloxymethyl groups enhances its stability and makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the protection of hydroxyl groups using trityloxymethyl groups. The reaction conditions often include the use of strong acids or bases to facilitate the formation of glycosidic bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. The trityloxymethyl groups may also play a role in stabilizing the compound and enhancing its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3,4-Dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol lies in its multiple trityloxymethyl groups, which provide enhanced stability and unique chemical properties compared to similar compounds. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

2-[3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQYPHCLHBUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H64O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1069.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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